ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the dihydropyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. For instance, its neuroprotective effects may be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a phenyl group instead of a nitrophenyl group.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
Uniqueness
Ethyl 6-methyl-4-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the nitrophenyl and sulfanyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15N3O6S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-5-4-6-11(7-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI Key |
TVUJMECKLBGUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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